![molecular formula C25H36O7 B1159613 (6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl) acetate CAS No. 857897-01-9](/img/structure/B1159613.png)

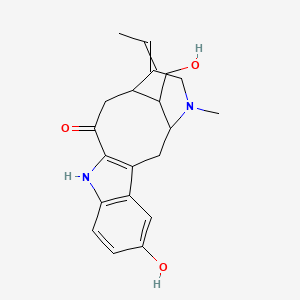

(6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl) acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Research has demonstrated various strategies for synthesizing complex cyclic compounds, often involving radical approaches or Diels-Alder reactions. For instance, a study by Alibés, Bourdelande, and Font (1994) describes a diastereoselective and efficient radical approach to synthesize key intermediates for related compounds through radical deoxygenation under mild conditions (Alibés, Bourdelande, & Font, 1994). Such methodologies could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The crystal and molecular structures of complex cyclic compounds provide insights into their three-dimensional conformation, which is crucial for understanding their reactivity and physical properties. For example, Ganapathy et al. (2013) determined the crystal structure of a complex cyclic compound, which could offer comparative data for analyzing the molecular structure of "(6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.0^1,3.0^3,7.0^11,16]octadecan-9-yl) acetate" (Ganapathy, Damodharan, Manickam, & Sanmargam, 2013).

Chemical Reactions and Properties

The reactivity of complex cyclic compounds often involves selective functionalization, such as acetylation, and can undergo various chemical transformations. Studies on similar cyclic compounds have explored reactions including cycloadditions, oxidations, and the formation of epoxides, providing a basis for understanding the chemical behavior of the compound . The work by Nitta, Omata, and Nakatani (1983) on the photochemical generation of ketene intermediates and their reactions with epoxide rings could be relevant for exploring the reactivity of "(6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.0^1,3.0^3,7.0^11,16]octadecan-9-yl) acetate" (Nitta, Omata, & Nakatani, 1983).

Physical Properties Analysis

The physical properties of cyclic compounds, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. Studies that elucidate the crystal structures of similar compounds can provide insights into their physical characteristics, as seen in the work by Boeyen, Nolte, and Woolard (1979), which might offer a comparative basis for the target compound (Boeyen, Nolte, & Woolard, 1979).

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Drug Metabolism

Research into complex organic compounds often involves understanding their metabolic pathways, as seen in the study of amitriptyline's oxidative metabolism. This involves oxidative reactions leading to various metabolites, with implications for drug efficacy and safety (Breyer‐Pfaff, 2004).

Diagnostic and Therapeutic Applications

Compounds with complex structures are also studied for their potential diagnostic and therapeutic applications. For instance, (11)C-acetate PET imaging is employed in oncology and cardiology, showcasing the utility of organic compounds in medical diagnostics and treatment monitoring (Grassi et al., 2012).

Neurodegenerative Disease Research

Amyloid imaging in Alzheimer's disease research uses radioligands to measure amyloid in vivo, demonstrating how complex organic molecules can serve as tools for understanding and potentially treating neurodegenerative diseases (Nordberg, 2007).

Natural Product Pharmacology

The pharmacological activities of natural products, such as those from Cochlospermum tinctorium, are studied for their therapeutic potentials against various diseases, illustrating the relevance of complex organic molecules in discovering new drugs (Ahmad et al., 2021).

Oxidative Stress and Inflammatory Processes

Research into the oxidative derivatives of linoleic acid and their impact on inflammatory processes associated with metabolic syndrome and cancer highlights the role of complex molecules in understanding disease mechanisms and identifying therapeutic targets (Vangaveti et al., 2016).

Eigenschaften

IUPAC Name |

(6-acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O7/c1-13(26)18-8-11-25-23(18,5)21(31-15(3)28)19(30-14(2)27)20-22(4)9-7-17(29)12-16(22)6-10-24(20,25)32-25/h16-21,29H,6-12H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGQPMYRGFABCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC23C1(C(C(C4C2(O3)CCC5C4(CCC(C5)O)C)OC(=O)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 124222325 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.